molecular formula C12H14O2 B14366054 (3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol CAS No. 90135-60-7

(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol

Cat. No.: B14366054
CAS No.: 90135-60-7
M. Wt: 190.24 g/mol
InChI Key: AAJIYIUKPOJDBS-VXGBXAGGSA-N
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Description

(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol is a chiral organic compound with significant interest in various fields of scientific research. This compound features a biphenyl structure with hydroxyl groups at the 3 and 4 positions, making it a diol. The stereochemistry of the compound is specified by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol typically involves the reduction of corresponding ketones or the dihydroxylation of alkenes. One common method is the catalytic hydrogenation of 3,4-dihydroxybiphenyl using a chiral catalyst to ensure the desired stereochemistry. Reaction conditions often include the use of solvents like ethanol or methanol and hydrogen gas under pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-throughput screening for optimal catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia for amination.

Major Products

    Oxidation: Formation of 3,4-diketobiphenyl or 3,4-biphenyldicarboxylic acid.

    Reduction: Formation of 3,4-dihydroxycyclohexane.

    Substitution: Formation of 3,4-dihalobiphenyl or 3,4-diaminobiphenyl.

Scientific Research Applications

(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol: The enantiomer of the compound with opposite stereochemistry.

    3,4-Dihydroxybiphenyl: Lacks the tetrahydro structure but shares the biphenyl diol framework.

    3,4-Dihydroxycyclohexane: Similar diol structure but with a cyclohexane ring instead of biphenyl.

Uniqueness

(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol is unique due to its specific stereochemistry and biphenyl structure, which confer distinct chemical and biological properties

Properties

CAS No.

90135-60-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(1R,2R)-4-phenylcyclohex-3-ene-1,2-diol

InChI

InChI=1S/C12H14O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-5,8,11-14H,6-7H2/t11-,12-/m1/s1

InChI Key

AAJIYIUKPOJDBS-VXGBXAGGSA-N

Isomeric SMILES

C1CC(=C[C@H]([C@@H]1O)O)C2=CC=CC=C2

Canonical SMILES

C1CC(=CC(C1O)O)C2=CC=CC=C2

Origin of Product

United States

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